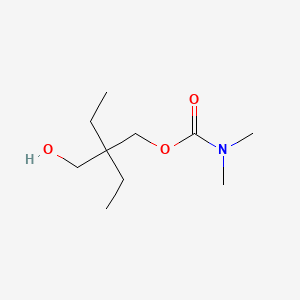
Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure and properties, which make it valuable for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester typically involves the reaction of dimethylcarbamoyl chloride with 2-ethyl-2-(hydroxymethyl)butanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form carbamic acid and the corresponding alcohol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the dimethylamino group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Amines, thiols.
Major Products Formed
Hydrolysis: Carbamic acid and 2-ethyl-2-(hydroxymethyl)butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamates with various nucleophiles.
Applications De Recherche Scientifique
Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, it may interact with cellular membranes or other macromolecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, dimethyl-, ethyl ester
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other carbamates. Its hydroxymethyl group provides additional sites for chemical modification, making it versatile for various applications.
Propriétés
Numéro CAS |
63884-49-1 |
|---|---|
Formule moléculaire |
C10H21NO3 |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
[2-ethyl-2-(hydroxymethyl)butyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-10(6-2,7-12)8-14-9(13)11(3)4/h12H,5-8H2,1-4H3 |
Clé InChI |
VVNYEECDRVTLHM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CO)COC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)

![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)

![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)


![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)



